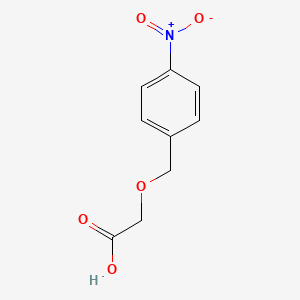

2-((4-Nitrobenzyl)oxy)acetic acid

Description

Properties

IUPAC Name |

2-[(4-nitrophenyl)methoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c11-9(12)6-15-5-7-1-3-8(4-2-7)10(13)14/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTUONVPXUICHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-((4-nitrobenzyl)oxy)acetic acid generally proceeds via the nucleophilic substitution of a hydroxyacetic acid derivative with 4-nitrobenzyl halides under basic conditions. The key step involves forming the ether linkage between the acetic acid moiety and the 4-nitrobenzyl group. The nitro substituent at the para position enhances the electrophilicity of the benzyl carbon, facilitating the nucleophilic attack.

Detailed Preparation Methods

Etherification via Nucleophilic Substitution

-

- 2-Hydroxyacetic acid (glycolic acid) or its derivatives

- 4-Nitrobenzyl bromide or chloride

-

- Base: Potassium carbonate (K₂CO₃) is commonly used to deprotonate the hydroxy group, increasing nucleophilicity.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the SN2 reaction.

- Temperature: Elevated temperatures (60–80°C) accelerate the reaction rate.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation side reactions.

Mechanism:

The phenolic oxygen of hydroxyacetic acid is deprotonated by the base, generating an alkoxide ion that attacks the electrophilic benzylic carbon of 4-nitrobenzyl bromide, displacing the bromide ion and forming the ether bond.Purification:

Post-reaction, purification is typically achieved by aqueous workup followed by recrystallization or column chromatography using ethyl acetate/hexane gradients to yield pure this compound.

Oxidation of 2-((4-Nitrobenzyl)oxy)acetaldehyde (Alternative Route)

An alternative approach involves first synthesizing 2-((4-nitrobenzyl)oxy)acetaldehyde via similar etherification of 2-hydroxyacetaldehyde derivatives, followed by oxidation to the corresponding carboxylic acid.

Oxidizing Agents:

Mild oxidants such as potassium permanganate (KMnO₄), chromium(VI) reagents (e.g., PCC, PDC), or catalytic aerobic oxidation using iron complexes can be employed.Reaction Conditions:

Controlled temperature and stoichiometry are critical to avoid over-oxidation or side reactions.

This method is less common but can be useful when direct etherification with hydroxyacetic acid is challenging.

Reaction Optimization and Yield Enhancement

Stoichiometry:

Optimal molar ratios of hydroxyacetic acid to 4-nitrobenzyl bromide are approximately 1:1.2 to ensure complete conversion.Phase Transfer Catalysts:

Use of tetrabutylammonium bromide (TBAB) or similar catalysts can enhance reaction rates and yields by facilitating transfer of the alkoxide ion into the organic phase.Microwave-Assisted Synthesis:

Microwave irradiation has been reported to significantly reduce reaction times and improve yields in related etherification reactions, offering a cleaner and more efficient synthesis.

Representative Data Table on Reaction Conditions and Yields

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 70 | 12 | 85 | Standard method |

| 2 | K₂CO₃ + TBAB | DMF | 70 | 8 | 92 | Phase transfer catalyst used |

| 3 | NaH | DMSO | 60 | 10 | 80 | Stronger base, longer time |

| 4 | K₂CO₃ | DMF | Microwave | 1 | 95 | Microwave-assisted synthesis |

Analytical Characterization Post-Synthesis

To confirm the successful preparation and purity of this compound, the following techniques are employed:

Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR shows characteristic signals for aromatic protons (7.5–8.3 ppm), methylene protons adjacent to oxygen (~4.5 ppm), and the carboxylic acid proton (~10–12 ppm).

- $$^{13}C$$ NMR confirms the presence of the carboxyl carbon (~170 ppm) and aromatic carbons.

Fourier Transform Infrared Spectroscopy (FT-IR):

- Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid).

- Nitro group asymmetric stretch at ~1520 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹.

- Ether C–O stretch observed near 1100 cm⁻¹.

High-Performance Liquid Chromatography (HPLC):

- Purity typically >98% using C18 columns with acetonitrile/water mobile phase.

-

- Molecular ion peak at m/z corresponding to molecular weight (~257 g/mol).

Research Findings and Challenges

The presence of the electron-withdrawing nitro group enhances the electrophilicity of the benzyl carbon, facilitating nucleophilic substitution but also increasing the risk of side reactions such as over-oxidation or dimerization.

Steric hindrance from the acetic acid moiety can slow reaction kinetics; thus, reaction temperature and time must be carefully optimized.

Side products such as 2-((4-nitrobenzyl)oxy)benzoic acid (from over-oxidation) can form during oxidation steps, necessitating careful monitoring via spectroscopic techniques.

Scale-up challenges include maintaining reaction homogeneity and controlling heat transfer; flow chemistry methods have been suggested to improve yields by 20–30% in larger batches.

Summary Table of Key Reaction Parameters

| Parameter | Optimal Range/Value | Effect on Reaction |

|---|---|---|

| Base | K₂CO₃ (1.1 eq) | Efficient deprotonation, high yield |

| Solvent | DMF or DMSO | Polar aprotic, supports SN2 mechanism |

| Temperature | 60–80°C | Balances rate and side reactions |

| Reaction Time | 8–12 hours | Complete conversion |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation |

| Phase Transfer Catalyst | TBAB (optional) | Enhances rate and yield |

| Purification | Recrystallization/Chromatography | High purity product |

Chemical Reactions Analysis

Types of Reactions

2-((4-Nitrobenzyl)oxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of 4-nitrobenzyl alcohol and acetic acid.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Reduction: Hydrogen gas and a palladium catalyst.

Substitution: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Oxidation: 4-Aminobenzyl alcohol.

Reduction: 4-Aminobenzyl alcohol.

Substitution: 4-Nitrobenzyl alcohol and acetic acid.

Scientific Research Applications

2-((4-Nitrobenzyl)oxy)acetic acid has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Nitrobenzyl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The ether linkage allows the compound to act as a prodrug, releasing the active moiety upon cleavage in the biological environment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 2-((4-Nitrobenzyl)oxy)acetic acid with compounds sharing structural motifs such as nitroaromatic rings, acetic acid derivatives, or ether/amide linkages.

Table 1: Substituent-Dependent Bioactivity

| Compound | Substituent | E-box-LUC IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |

|---|---|---|---|

| 2d | 4-Nitro | 1.2 | 8.3 |

| 2e | 4-Methylsulfonyl | 1.5 | >10 |

Functional Group Variations: Ether vs. Amide Linkages

The nature of the linkage between the aromatic ring and acetic acid moiety significantly impacts physicochemical properties:

Table 2: Functional Group Influence

| Compound | Linkage | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| This compound | Ether | ~225* | Hydrolytically stable |

| 2-(4-Nitrobenzamido)acetic acid | Amide | 224.17 | Enhanced solubility |

*Estimated based on structural analogy.

Table 3: Hazard Comparison

| Compound | GHS Hazards | Storage Conditions |

|---|---|---|

| This compound | Likely H302, H315 (analog-based) | Cool, ventilated, UV-protected |

| 4-Nitrobenzoic acid | H318 (eye damage) | UV-protected, low humidity |

Electronic and Spectroscopic Properties

Computational studies on nitroaromatics (e.g., DFT at B3LYP/6-311G(d,p)) reveal that the nitro group lowers the HOMO-LUMO gap, increasing electrophilicity. For example, 5-nitro-2-(4-nitrobenzyl)benzoxazole exhibits a HOMO-LUMO gap of ~4.2 eV, comparable to theoretical predictions for this compound .

Q & A

(Basic) What synthetic strategies are recommended for preparing 2-((4-Nitrobenzyl)oxy)acetic acid, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves nitrobenzyl etherification of a carboxylic acid precursor. Key steps include:

- Nitrobenzylation : Reacting 4-nitrobenzyl bromide with a hydroxyl-containing acetic acid derivative (e.g., glycolic acid) under basic conditions. Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are effective bases for nucleophilic substitution .

- Oxidation/Reduction : If intermediates require functional group interconversion, oxidizing agents like KMnO₄ or reducing agents like NaBH₄ may be employed, depending on the substrate .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity. Yields >70% are achievable with stoichiometric control of the nitrobenzyl halide .

(Basic) Which analytical techniques are critical for structural validation of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HR-MS) : A molecular ion peak at m/z 225.05 (C₉H₉NO₅) confirms the molecular formula. Fragmentation patterns (e.g., loss of –NO₂ or –CH₂COOH) validate the structure .

- IR Spectroscopy : Stretches at ~1520 cm⁻¹ (NO₂ asymmetric) and ~1720 cm⁻¹ (C=O) further corroborate functional groups .

(Basic) What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid permeable materials due to potential dermal absorption .

- Ventilation : Operate in a fume hood to minimize inhalation of nitro compound vapors. Local exhaust ventilation is critical during synthesis .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition .

(Advanced) How do reaction mechanisms differ when modifying the nitrobenzyl or acetic acid moieties in derivatives?

Methodological Answer:

- Nitrobenzyl Substitution : The electron-withdrawing nitro group directs electrophilic substitution to the meta position. Nucleophilic attack on the benzyl carbon proceeds via an SN2 mechanism under basic conditions, requiring polar aprotic solvents (e.g., DMF) .

- Acetic Acid Functionalization : Esterification or amidation of the carboxylic acid group often requires activation (e.g., DCC/DMAP coupling) to avoid side reactions with the nitro group . Computational studies (DFT) predict charge distribution at reactive sites, guiding regioselectivity .

(Advanced) How can researchers assess the biological activity of this compound in cellular models?

Methodological Answer:

- Cell-Based Assays :

- Reporter Gene Systems : Transfect NIH3T3 or HEK293T cells with E-box-LUC reporters to evaluate circadian clock modulation. Dose-response curves (0.1–100 µM) identify EC₅₀ values .

- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4 with BFC) to quantify enzyme inhibition. IC₅₀ values <10 µM suggest significant metabolic interference .

- ADMET Profiling : Predict pharmacokinetics via in silico tools (e.g., SwissADME). The nitro group may reduce bioavailability due to high logP (~2.5) .

(Advanced) How should researchers resolve contradictions in stability data for nitro-containing compounds like this compound?

Methodological Answer:

- Controlled Stability Studies :

- pH-Dependent Degradation : Monitor decomposition (HPLC) under acidic (pH 2) vs. alkaline (pH 10) conditions. Nitro groups are stable in acid but hydrolyze in base .

- Thermal Analysis (TGA/DSC) : Identify decomposition temperatures (>200°C) and exothermic peaks indicating nitro group instability .

- Reactivity with Oxidizers : Test compatibility with common oxidizers (e.g., H₂O₂). Nitro compounds may form hazardous byproducts (e.g., NOx) under oxidative stress .

(Advanced) What computational approaches are used to model the electronic properties of this compound?

Methodological Answer:

- Quantum Chemical Calculations :

- DFT Studies : Optimize geometry at the B3LYP/6-311G(d,p) level to map electrostatic potentials. The nitro group’s electron-deficient region drives electrophilic reactivity .

- Molecular Docking : Simulate binding to targets (e.g., cryptochrome proteins) using AutoDock Vina. The acetic acid moiety shows hydrogen bonding with Arg residues .

- ADMET Prediction : Use QikProp to estimate logS (-3.2) and BBB permeability (low), informing drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.